Cas no 15424-38-1 (N-Phenyl-9-anthramine)

N-Phenyl-9-anthramine is an organic compound belonging to the anthramine class, characterized by its fused aromatic structure incorporating a phenyl substituent. This compound is primarily utilized in optoelectronic applications due to its favorable photophysical properties, including efficient fluorescence and electron-transport capabilities. Its rigid molecular framework enhances thermal and oxidative stability, making it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials. The compound's high purity and well-defined structure ensure consistent performance in research and industrial settings. Its synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions, yielding a product with precise structural integrity for specialized applications.
N-Phenyl-9-anthramine structure
N-Phenyl-9-anthramine structure
Product Name:N-Phenyl-9-anthramine
CAS No:15424-38-1
MF:C20H15N
MW:269.339804887772
MDL:MFCD03093237
CID:120969
PubChem ID:87557977
Update Time:2025-10-29

N-Phenyl-9-anthramine Chemical and Physical Properties

Names and Identifiers

    • 9-Anthracenamine,N-phenyl-
    • N-Phenyl-9-anthramine
    • <i>N<
    • 9-Anilinoanthracene
    • i>-Phenyl-9-anthramine
    • N-phenylanthracen-9-amine
    • N-(9-Anthracenyl)aniline
    • N-(Anthracen-9-yl)-N-phenylamine
    • N-Phenylanthracene-9-amine
    • N-(9-anthracenyl)-N-phenylamine
    • VNXLMMFDPYSZKF-UHFFFAOYSA-N
    • TRA0003585
    • A883742
    • SCHEMBL3287371
    • AS-58467
    • AKOS015840671
    • MFCD03093237
    • DTXSID90549130
    • 15424-38-1
    • SB81487
    • T71839
    • DB-110016
    • MDL: MFCD03093237
    • Inchi: 1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H
    • InChI Key: VNXLMMFDPYSZKF-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)C1C2C=CC=CC=2C=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 269.12000
  • Monoisotopic Mass: 269.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.203±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 207°C(lit.)
  • Boiling Point: 434.355 °C at 760 mmHg
  • Flash Point: 233.262 °C
  • Refractive Index: 1.752
  • Solubility: Insuluble (1.6E-4 g/L) (25 ºC),
  • PSA: 12.03000
  • LogP: 5.80960

N-Phenyl-9-anthramine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Phenyl-9-anthramine Pricemore >>

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N-Phenyl-9-anthramine Production Method

N-Phenyl-9-anthramine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15424-38-1)N-Phenyl-9-anthramine
Order Number:A883742
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:10
Price ($):323.0
Email:sales@amadischem.com

Additional information on N-Phenyl-9-anthramine

Professional Introduction to N-Phenyl-9-anthramine (CAS No. 15424-38-1)

N-Phenyl-9-anthramine, a compound with the chemical identifier CAS No. 15424-38-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic amine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a phenyl group attached to an anthramine core, makes it a versatile candidate for further exploration in drug discovery and material science.

The anthramine moiety, characterized by its fused benzene and naphthalene rings with an amine substituent at the 9-position, contributes to the compound's reactivity and functionality. This feature has been leveraged in various chemical syntheses, where N-Phenyl-9-anthramine serves as an intermediate in the development of more complex molecules. Its stability under different reaction conditions further enhances its utility in synthetic pathways.

In recent years, N-Phenyl-9-anthramine has been the subject of several studies exploring its pharmacological properties. Researchers have been particularly interested in its potential as an intermediate in the synthesis of bioactive compounds. The compound's ability to undergo selective functionalization has opened doors for the development of novel therapeutic agents targeting specific biological pathways.

One of the most intriguing aspects of N-Phenyl-9-anthramine is its role in the development of anticancer agents. Anthramine derivatives have shown promise in inhibiting enzymes involved in cancer cell proliferation. The phenyl group attached to the anthramine core can be modified to enhance binding affinity to target proteins, making it a valuable scaffold for drug design. Recent studies have highlighted its potential in inhibiting topoisomerases, which are critical enzymes in DNA replication and repair.

Moreover, N-Phenyl-9-anthramine has been investigated for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial cell walls and membranes, disrupting essential cellular processes. This has led to interest in developing new antibiotics based on anthramine derivatives that could combat resistant bacterial strains.

The synthesis of N-Phenyl-9-anthramine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in constructing the complex framework of this molecule.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of N-Phenyl-9-anthramine. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting properties such as binding affinity and metabolic stability.

The pharmaceutical industry continues to explore new applications for N-Phenyl-9-anthramine, recognizing its potential as a versatile building block for drug development. Collaborative efforts between academia and industry are driving innovation in this area, with several companies investing in research to uncover novel therapeutic uses for this compound.

As our understanding of molecular interactions grows, so does the importance of compounds like N-Phenyl-9-anthramine. Their unique structural features and functional properties make them indispensable tools in modern chemistry and medicine. Continued research into this molecule promises to yield further breakthroughs that could benefit human health and well-being.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15424-38-1)N-Phenyl-9-anthramine
A883742
Purity:99%
Quantity:25g
Price ($):323.0
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